![molecular formula C13H18FN3O B2468930 3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea CAS No. 1183803-33-9](/img/structure/B2468930.png)
3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea
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Description
3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea, also known as Compound 25, is a small molecule inhibitor that targets the protein kinase CK2. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and other diseases.
Scientific Research Applications
- Antidepressant Properties : Researchers have explored the antidepressant potential of this compound due to its structural resemblance to certain neurotransmitters. It may modulate serotonin or norepinephrine pathways, making it a candidate for novel antidepressant drugs .
- Neuroprotection : Investigations suggest that 3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea could protect neurons from oxidative stress or excitotoxicity. This property could be relevant for neurodegenerative disease research .
- Asymmetric Synthesis : The chiral nature of this compound makes it valuable for asymmetric synthesis. Researchers have used it as a chiral auxiliary or ligand in catalytic reactions .
- Enzyme Inhibitors : Scientists have investigated its potential as an enzyme inhibitor. For instance, it may inhibit specific enzymes involved in metabolic pathways or disease processes .
- Receptor Affinity : Researchers have examined its binding affinity to various receptors, including G protein-coupled receptors (GPCRs). Understanding its interactions with receptors can inform drug design and optimization .
- Polymerization Catalysts : The piperidine moiety in this compound can serve as a catalyst for polymerization reactions. It has been explored in the synthesis of functional polymers .
- Fluorescent Probes : Due to its fluorophenyl group, 3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea can be used as a fluorescent probe in biochemical assays. It allows researchers to track specific cellular processes or protein interactions .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Chemical Biology and Enzyme Inhibition
Pharmacology and Receptor Binding Studies
Materials Science and Polymer Chemistry
Biochemical Assays and Labeling
properties
IUPAC Name |
1-(3-fluorophenyl)-3-(piperidin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1,4-5,7,10,15H,2-3,6,8-9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJBUWGDABYNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea |
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